4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid
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Overview
Description
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C8H14O4. It is characterized by the presence of a methoxy group, three methyl groups, and a ketone functional group on a butanoic acid backbone . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4-oxobutanoic acid: Similar in structure but lacks the additional methyl groups.
2,3,3-Trimethylbutanoic acid: Similar backbone but lacks the methoxy and ketone groups.
4-Methoxy-2-methyl-4-oxobutanoic acid: Similar but with fewer methyl groups
Uniqueness
4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of multiple methyl groups and a methoxy group enhances its stability and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-methoxy-2,3,3-trimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(6(9)10)8(2,3)7(11)12-4/h5H,1-4H3,(H,9,10) |
InChI Key |
XSLQBRAKHTYBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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